N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide
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Overview
Description
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with methoxyamine to form 4-chloro-6-methoxy-1,3,5-triazine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.
Comparison with Similar Compounds
N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide can be compared with other triazine derivatives such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
Chlorsulfuron: A herbicide with a similar triazine core but different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
Molecular Formula |
C6H8ClN5O2 |
---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
N'-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C6H8ClN5O2/c1-3(8)12-14-6-10-4(7)9-5(11-6)13-2/h1-2H3,(H2,8,12) |
InChI Key |
WZOHNTBJUHGAKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\OC1=NC(=NC(=N1)OC)Cl)/N |
Canonical SMILES |
CC(=NOC1=NC(=NC(=N1)OC)Cl)N |
Origin of Product |
United States |
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